molecular formula C14H17N3O2S B246608 2-Methylbenzyl 4-(4-morpholinyl)-1,2,5-thiadiazol-3-yl ether

2-Methylbenzyl 4-(4-morpholinyl)-1,2,5-thiadiazol-3-yl ether

Cat. No. B246608
M. Wt: 291.37 g/mol
InChI Key: LECIKYSXEFIOFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methylbenzyl 4-(4-morpholinyl)-1,2,5-thiadiazol-3-yl ether is a chemical compound that has been the subject of scientific research due to its potential application in various fields. The compound is synthesized using a specific method, and its mechanism of action has been studied extensively.

Mechanism of Action

The mechanism of action of 2-Methylbenzyl 4-(4-morpholinyl)-1,2,5-thiadiazol-3-yl ether involves the inhibition of specific enzymes and proteins that are involved in the growth and proliferation of cancer cells. The compound has been found to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and cell division. It has also been found to inhibit the activity of the protein tyrosine kinase, which is involved in the signaling pathways that regulate cell growth and differentiation.
Biochemical and physiological effects:
2-Methylbenzyl 4-(4-morpholinyl)-1,2,5-thiadiazol-3-yl ether has been found to have various biochemical and physiological effects. The compound has been found to induce apoptosis, or programmed cell death, in cancer cells. It has also been found to inhibit the migration and invasion of cancer cells, which are important processes in the metastasis of cancer. In addition, the compound has been found to have anti-inflammatory activity, which may be useful in the treatment of various inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 2-Methylbenzyl 4-(4-morpholinyl)-1,2,5-thiadiazol-3-yl ether in lab experiments is its ability to selectively inhibit specific enzymes and proteins that are involved in cancer cell growth and proliferation. This allows for the development of more targeted and effective cancer treatments. However, one limitation of using the compound in lab experiments is its potential toxicity to normal cells. Further studies are needed to determine the optimal dosage and delivery method for the compound.

Future Directions

There are several future directions for the study of 2-Methylbenzyl 4-(4-morpholinyl)-1,2,5-thiadiazol-3-yl ether. One direction is the development of more potent and selective inhibitors of specific enzymes and proteins that are involved in cancer cell growth and proliferation. Another direction is the investigation of the compound's potential use in combination with other anticancer agents to enhance their effectiveness. Additionally, further studies are needed to determine the compound's potential use in the treatment of other diseases such as inflammatory diseases and infections.

Synthesis Methods

The synthesis of 2-Methylbenzyl 4-(4-morpholinyl)-1,2,5-thiadiazol-3-yl ether involves the reaction of 4-(4-morpholinyl)-1,2,5-thiadiazol-3-yl chloride with 2-methylbenzyl alcohol in the presence of a base such as potassium carbonate. The reaction takes place at a temperature of 80-100°C for a period of 8-12 hours. The product is then purified using column chromatography to obtain the final compound.

Scientific Research Applications

2-Methylbenzyl 4-(4-morpholinyl)-1,2,5-thiadiazol-3-yl ether has been studied for its potential application in various fields. The compound has been found to have antimicrobial activity against various strains of bacteria and fungi. It has also been studied for its potential use as an anticancer agent due to its ability to inhibit the growth of cancer cells.

properties

Molecular Formula

C14H17N3O2S

Molecular Weight

291.37 g/mol

IUPAC Name

4-[4-[(2-methylphenyl)methoxy]-1,2,5-thiadiazol-3-yl]morpholine

InChI

InChI=1S/C14H17N3O2S/c1-11-4-2-3-5-12(11)10-19-14-13(15-20-16-14)17-6-8-18-9-7-17/h2-5H,6-10H2,1H3

InChI Key

LECIKYSXEFIOFW-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1COC2=NSN=C2N3CCOCC3

Canonical SMILES

CC1=CC=CC=C1COC2=NSN=C2N3CCOCC3

Origin of Product

United States

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